methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a methylpyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Methylpyrazolyl Moiety: This step involves the formation of a carbamate linkage between the pyrrolidine ring and the methylpyrazolyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution can introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in biological activity. For example, the carbamate linkage may inhibit certain enzymes, while the chlorophenyl group could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: This compound shares the chlorophenyl group but lacks the pyrrolidine and methylpyrazolyl moieties.
Methyl 2-(2-chlorophenyl)acetate: Similar to the above compound but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is unique due to its combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-20(19(27)28-4)9-15(18(26)22-10-13-11-23-24(2)12-13)17(25(20)3)14-7-5-6-8-16(14)21/h5-8,11-12,15,17H,9-10H2,1-4H3,(H,22,26)/t15-,17-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYWNAZZJDMMJZ-KNBMTAEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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